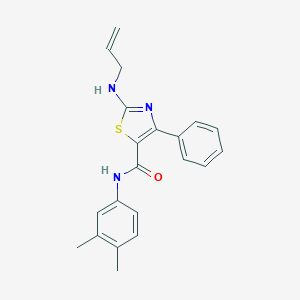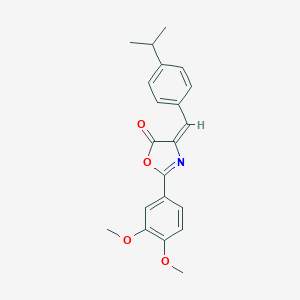![molecular formula C26H25N5O3S2 B381816 Ethyl 2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 326907-66-8](/img/structure/B381816.png)
Ethyl 2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural motifs, including a phenyl group, a pyridinyl group, a 1,2,4-triazolyl group, a sulfanyl group, an acetyl group, an amino group, and a benzothiophene group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of multiple rings suggests that the compound could have a fairly rigid structure. The electron-rich nitrogen and sulfur atoms could participate in hydrogen bonding or other types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the amino group could act as a nucleophile in reactions with electrophiles, while the carbonyl group of the acetyl group could be attacked by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups suggests that the compound could be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The presence of the 1,2,4-triazole moiety is significant in antimicrobial activity. Triazole derivatives have been widely reported to exhibit a broad spectrum of antibacterial and antifungal properties. This compound, with its triazole group, could potentially be explored for its efficacy against various strains of bacteria and fungi, contributing to the development of new antimicrobial agents .
Anticancer Potential
Compounds featuring both pyridine and triazole structures have been associated with anticancer activities. The pyridinyl-triazole scaffold, in particular, has been a focus in the discovery of new therapeutic agents for cancer treatment. Research could investigate this compound’s ability to inhibit cancer cell growth and proliferation .
Neuroprotective Properties
The pyridinyl-triazole derivative is a promising candidate for neuroprotection. Studies have shown that similar structures can reduce the aggregation of proteins like alpha-synuclein, which is implicated in neurodegenerative diseases such as Parkinson’s disease. This compound could be valuable in the search for novel neuroprotective drugs .
Anti-inflammatory and Analgesic Effects
The benzothiophene core, when combined with other active moieties, has shown significant analgesic and anti-inflammatory activities. This suggests that the compound may be useful in creating new treatments for inflammatory conditions and pain management .
Antioxidant Activity
Compounds with an imidazole ring, which is structurally similar to the triazole ring, have demonstrated good antioxidant properties. This compound could be explored for its potential to scavenge free radicals and protect against oxidative stress-related damage .
Antiviral and Antitubercular Applications
The triazole nucleus has been identified as a central component in drugs with antiviral and antitubercular activities. Given the structural similarity, this compound could be investigated for its potential use in treating viral infections and tuberculosis .
Gastroprotective Effects
Drugs containing benzothiophene and triazole have been used for their gastroprotective effects, including the treatment of ulcers. This compound’s application in this area could be explored, potentially leading to the development of new antiulcer medications .
Antidiabetic Activity
The triazole group is known to be present in several antidiabetic drugs. Research into this compound could focus on its potential to act as an insulin sensitizer or an inhibitor of enzymes relevant to diabetes management .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S2/c1-2-34-25(33)22-19-10-6-7-11-20(19)36-24(22)28-21(32)16-35-26-30-29-23(17-12-14-27-15-13-17)31(26)18-8-4-3-5-9-18/h3-5,8-9,12-15H,2,6-7,10-11,16H2,1H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGYJZBHDRSBMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381733.png)
![4-(4-Benzyl-1-piperazinyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381734.png)

![4-methyl-7-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B381736.png)
![7-Methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381737.png)
![3-(2,4-Dichlorophenoxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B381739.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B381743.png)
![Ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381745.png)
![4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381746.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381747.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B381749.png)
![7-[[5-(4-Methoxyphenyl)-4-thieno[2,3-d]pyrimidinyl]oxy]-4-methyl-1-benzopyran-2-one](/img/structure/B381750.png)

![7-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B381753.png)